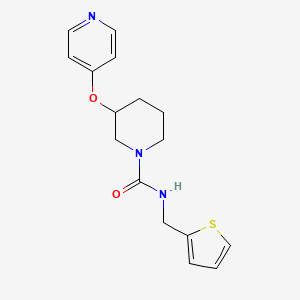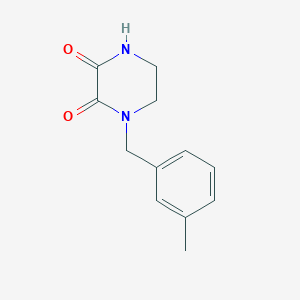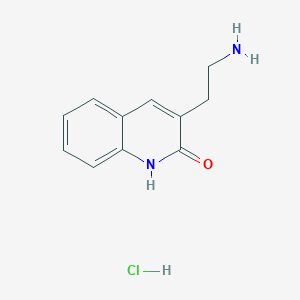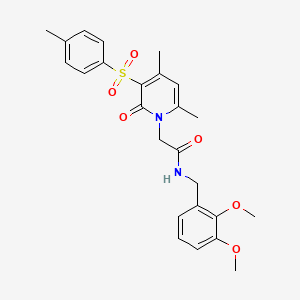![molecular formula C54H36 B2376363 [9]シクロパラフェニレン CAS No. 1092522-74-1](/img/structure/B2376363.png)
[9]シクロパラフェニレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9Cycloparaphenylene is a fascinating molecule composed of nine benzene rings connected in a hoop-like structure through covalent bonds at the para positions. This unique configuration results in a strained aromatic system, making it a challenging target for chemical synthesis.
科学的研究の応用
9Cycloparaphenylene has garnered significant interest in various scientific fields due to its unique structural and electronic properties:
Chemistry: It serves as a model compound for studying the properties of carbon nanotubes and other nanostructures.
Biology: Its ability to encapsulate guest molecules makes it a potential candidate for drug delivery systems.
Medicine: The compound’s fluorescence properties are being explored for use in bioimaging and diagnostic applications.
Industry: It is investigated for its potential in creating new materials with unique mechanical and electronic properties
作用機序
Target of Action
9Cycloparaphenylene (9CPP) is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube . The primary targets of 9CPP are the radially oriented p orbitals of the benzene rings .
Mode of Action
The interaction of 9CPP with its targets involves the strained and distorted aromatic systems of the benzene rings . The strain energy of the bent aromatic system is a key factor in the synthesis of 9CPP . The compound’s mode of action is largely determined by its unique architectural features .
Biochemical Pathways
The synthesis of 9CPP involves a series of biochemical pathways. Monolithiation of diiodobenzene and subsequent addition of benzoquinone generates a syn diol . This is then alkylated with methyl iodide to produce diiodide . Portions of diiodide are converted to diboronate in preparation for a tandem Suzuki coupling/macrocyclization sequence . The resulting macrocycles are then aromatized to produce 9CPP .
Pharmacokinetics
The pharmacokinetics of 9The compound’s unique structure and the strain energy of its bent aromatic system may influence its bioavailability .
Result of Action
The result of 9CPP’s action is the formation of a unique macrocycle structure . X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer formed during the synthesis of 9CPP confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution .
Action Environment
The action of 9CPP is influenced by environmental factors. For instance, the strain energy of the bent aromatic system, which is a key factor in the synthesis of 9CPP, is influenced by the curvature and rigidity of the cyclohexadiene unit used in the synthesis . Additionally, the efficiency of the Suzuki coupling/macrocyclization sequence, which is a critical step in the synthesis of 9CPP, may be affected by the conditions under which the reaction is carried out .
準備方法
The synthesis of 9Cycloparaphenylene involves several intricate steps due to the strain energy associated with its bent aromatic system. One notable method is the nickel-mediated synthesis, where L-shaped diphenylcyclohexane monomers undergo cyclotrimerization under the influence of nickel complexes. This process forms a cyclic trimer, which is then converted to 9Cycloparaphenylene through acid-mediated aromatization .
Another approach involves the use of cyclohexa-1,4-dienes as masked aromatic rings in a macrocyclic intermediate. This method sequentially builds up strain during the synthesis, with subsequent aromatization providing the necessary driving force to achieve the target compound .
化学反応の分析
9Cycloparaphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the aromatic rings into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings, such as halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
9Cycloparaphenylene is part of a family of cycloparaphenylenes, which vary in the number of benzene rings. Similar compounds include:
Compared to these, 9Cycloparaphenylene is unique due to its specific ring size, which influences its strain energy and electronic properties. For instance, 6Cycloparaphenylene has higher strain energy, while [18]Cycloparaphenylene has lower strain energy and a larger cavity .
特性
IUPAC Name |
decacyclo[32.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33]tetrapentaconta-1(36),2(54),3,5(53),6(52),7,9(51),10(50),11,13(49),14(48),15,17(47),18(46),19,21(45),22,24,26,28,30,32,34,37,39,41,43-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-2-38-4-3-37(1)39-5-7-41(8-6-39)43-13-15-45(16-14-43)47-21-23-49(24-22-47)51-29-31-53(32-30-51)54-35-33-52(34-36-54)50-27-25-48(26-28-50)46-19-17-44(18-20-46)42-11-9-40(38)10-12-42/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQSMROYIVIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is []Cycloparaphenylene ([9]CPP) and how is it synthesized?
A1: []Cycloparaphenylene ([9]CPP) belongs to a class of molecules called "carbon nanohoops" characterized by a cyclic structure composed of benzene rings directly connected in a para position. This creates a hoop-like shape resembling a short segment of a carbon nanotube. [] The synthesis generally involves a multi-step process utilizing Diels-Alder reactions and nickel-mediated coupling reactions. One common method involves the cyclotrimerization of L-shaped diphenylcyclohexane monomers using a nickel catalyst like [Ni(cod)2] in the presence of a ligand like bipyridine. A final reductive aromatization step is then used to generate the fully conjugated []CPP structure. []
Q2: What are some interesting structural features of []CPP?
A2: []CPP is comprised of nine benzene rings, resulting in a relatively strained macrocycle. X-ray crystallography studies have confirmed the planar conformation of []CPP. [] This structural characteristic influences its photophysical properties and host-guest chemistry, particularly its ability to selectively bind guest molecules within its cavity. []
Q3: How does the structure of []CPP impact its photophysical properties?
A3: The size and rigidity of the []CPP structure influence its electronic transitions and excited state dynamics. Studies have shown that []CPP exhibits fluorescence with a quantum yield of 0.46. [] Computational studies have also been used to investigate the excited state dynamics of []CPP, revealing the presence of near-degenerate S1 and S2 states separated by a narrow energy gap, leading to overlapping absorption bands in the visible spectrum. [] The triplet excited state behavior has also been explored using transient absorption spectroscopy, demonstrating the significance of radiative decay pathways for this molecule. []
Q4: Can []CPP be chemically modified, and if so, how do these modifications affect its properties?
A4: Yes, []CPP can be functionalized with various substituents. Researchers have successfully synthesized derivatives containing carbomethoxy, N-phenylphthalimido, and fluorine atoms. [, ] The incorporation of electron-withdrawing fluorine atoms, for example, has been shown to influence both the photophysical and electrochemical properties of the resulting fluorinated []CPP. []
Q5: What are some potential applications of []CPP and related cycloparaphenylenes?
A5: Due to their unique structural and electronic properties, []CPP and other cycloparaphenylenes hold promise for various applications. These include:
- Building blocks for carbon nanotubes: Their hoop-like structure makes them potential precursors or templates for controlled nanotube synthesis. []
- Host molecules: The defined cavity of []CPP allows for the selective inclusion of guest molecules through CH-π interactions, opening possibilities in supramolecular chemistry and materials science. []
- Optoelectronic materials: Their fluorescence and electronic properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
Q6: Has []CPP been investigated for any biological applications?
A6: While not as extensively studied as other carbon nanomaterials, []CPP has been explored for its potential effects on plants. Transcriptome analysis of Arabidopsis thaliana seedlings treated with []CPP revealed minimal impact, suggesting low toxicity. Interestingly, the study found upregulation of the AT1G05880 (ARIADNE 12) gene, associated with hypoxia response, indicating this gene as a potential marker for nanocarbon molecule treatment. []
Q7: What are the future directions for research on []CPP?
A7: Continued research on []CPP and related carbon nanohoops will likely focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)

![N-(5-chloro-2-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2376283.png)
![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)


![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2376287.png)

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
